molecular formula C10H21NO2 B080629 10-Aminodecanoic acid CAS No. 13108-19-5

10-Aminodecanoic acid

Cat. No.: B080629
CAS No.: 13108-19-5
M. Wt: 187.28 g/mol
InChI Key: XAUQWYHSQICPAZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

10-Aminodecanoic acid is a versatile α,ω-amino acid characterized by a linear alkyl chain of ten carbon atoms with an amino group (-NH2) at one end and a carboxylic acid group (-COOH) at the other . It has demonstrated utility in the preparation of hydrogels, polymer-drug conjugates, and surface modifications for targeted drug delivery and tissue engineering . Therefore, its primary targets are the cells or tissues where these materials are applied.

Mode of Action

The amino group (-NH2) and carboxylic acid group (-COOH) at the ends of the this compound molecule allow it to interact with other molecules through various types of chemical reactions . For example, the amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . These interactions enable the compound to form bonds with other molecules, leading to the creation of complex structures like hydrogels and polymer-drug conjugates .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the molecules it is conjugated with and the biological context in which it is used. In general, it can influence the properties of the materials it is incorporated into, such as hydrogels and polymer-drug conjugates, thereby affecting the delivery and release of drugs .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would largely depend on how it is used. When incorporated into materials like hydrogels and polymer-drug conjugates for drug delivery, its bioavailability and pharmacokinetics would be influenced by the properties of these materials .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of materials for targeted drug delivery and tissue engineering . By influencing the properties of these materials, it can affect the delivery, release, and ultimately the efficacy of drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the chemical reactions it participates in. Furthermore, when used in drug delivery systems, factors such as the target tissue’s environment can influence the release and action of the drug .

Biochemical Analysis

Biochemical Properties

The amino group (NH2) of 10-Aminodecanoic acid is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc

Molecular Mechanism

This compound does not have a direct biological effect itself. Its mechanism of action lies in its role as a linker within a PROTAC molecule. The ligand moiety of the PROTAC, conjugated via this compound, binds to a specific target protein.

Chemical Reactions Analysis

Types of Reactions: 10-Aminodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 10-Aminodecanoic acid is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in the synthesis of amphiphilic molecules and polymers .

Properties

IUPAC Name

10-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUQWYHSQICPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27306-05-4
Record name Decanoic acid, 10-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20156876
Record name 10-Aminodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13108-19-5
Record name 10-Aminodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13108-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Aminodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Aminodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-aminodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 10-AMINODECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05277W2SV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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